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Cat. No.: B8056020 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for protein

homeostasis and virulence in many bacterial species.[1][2] Its activity is tightly regulated by

associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as

ClpX and ClpA, which recognize, unfold, and translocate specific protein substrates into the

ClpP proteolytic chamber.[3][4] This regulatory mechanism ensures that only appropriate

substrates are degraded.

Enopeptin A, a member of the acyldepsipeptide (ADEP) class of antibiotics, represents a

powerful chemical tool to investigate the intrinsic substrate specificity of ClpP.[1] ADEPs

function through a novel mechanism of action: they bind to the apical hydrophobic pockets of

the ClpP tetradecamer, displacing the regulatory Clp-ATPases. This binding event induces a

conformational change that forces the axial pores of ClpP into a constitutively open state,

bypassing the need for an ATPase chaperone. Consequently, Enopeptin A converts ClpP from

a tightly regulated protease into an uncontrolled enzyme that degrades unfolded or flexible

proteins. This unique mode of action allows researchers to probe the inherent substrate

preferences of the ClpP proteolytic core, independent of its natural regulatory partners.

These application notes provide detailed protocols and quantitative data for utilizing Enopeptin
A to study ClpP substrate specificity, offering valuable insights for antibacterial drug discovery

and the fundamental biology of bacterial proteostasis.
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Quantitative Data Summary
The interaction of ADEPs, including Enopeptin A, with ClpP has been characterized

quantitatively across various bacterial species. The following tables summarize key binding and

activity parameters.

Table 1: Binding Affinity and Stoichiometry of ADEPs to ClpP

Compound
ClpP
Species

Method Parameter Value Reference

ADEP7
Staphylococc

us aureus
ITC Kd 2.1 ± 0.5 µM

ADEP7
Staphylococc

us aureus
ITC

Stoichiometry

(n)
1.01 ± 0.02

ADEP7
Staphylococc

us aureus
Thermal Shift

EC50

(Stabilization)
2.7 ± 0.3 µM

ADEP1
Bacillus

subtilis
N/A Affinity

Low µM to

sub-µM range

Note: The stoichiometry factor (n) of 1.01 indicates that approximately one ADEP molecule

binds per ClpP monomer, equating to 14 ADEP molecules per ClpP tetradecamer.

Table 2: Activation of ClpP Proteolytic Activity by ADEPs
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Compoun
d

ClpP
Species

Substrate Method
Paramete
r

Value
Referenc
e

ADEP7

Staphyloco

ccus

aureus

FITC-

Casein
Fluorimetry

EC50

(Activation)

3.1 ± 0.1

µM

ADEP7

Staphyloco

ccus

aureus

FITC-

Casein
Fluorimetry

Hill

Coefficient

(h)

2.0 ± 0.1

Enopeptin

A

Escherichi

a coli

FITC-β-

Casein
Fluorimetry

Effective

Concentrati

on

25 µM

ADEP2

Staphyloco

ccus

aureus

N/A MIC Assay MIC 0.5 µg/mL

Note: A Hill coefficient of 2.0 suggests positive cooperative binding, where the binding of the

first ADEP molecule increases the affinity for subsequent molecules.

Key Experimental Protocols
Here we provide detailed methodologies for experiments designed to investigate ClpP

activation and substrate degradation using Enopeptin A.

Protocol 1: In Vitro ClpP Activation Assay using a
Fluorogenic Substrate
This protocol measures the activation of ClpP by Enopeptin A through the degradation of a

fluorescently labeled model substrate, FITC-β-casein. Cleavage of the substrate relieves

internal quenching, resulting in an increase in fluorescence.

Materials:

Purified ClpP protein (e.g., from E. coli or S. aureus)
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Enopeptin A (or other ADEP analogs)

FITC-β-casein (Sigma-Aldrich)

DMSO (for dissolving Enopeptin A)

Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5

96-well black microplate

Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)

Procedure:

Prepare Reagents:

Dissolve Enopeptin A in DMSO to create a 10 mM stock solution.

Prepare a working solution of FITC-β-casein at 1 mg/mL in Assay Buffer.

Dilute purified ClpP to a working concentration of 1 µM in Assay Buffer.

Set up Assay Plate:

In a 96-well plate, prepare serial dilutions of Enopeptin A in Assay Buffer to achieve a

final concentration range (e.g., 0.1 µM to 100 µM).

Include a positive control (e.g., 50 µM of a known potent ADEP) and a negative control

(DMSO vehicle).

Initiate Reaction:

To each well, add 25 µL of the ClpP working solution (final concentration 0.5 µM).

Add 25 µL of the corresponding Enopeptin A dilution or control.

Incubate at 37°C for 10 minutes to allow for ClpP-Enopeptin A binding.
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Initiate the proteolytic reaction by adding 50 µL of the FITC-β-casein working solution (final

concentration 0.5 mg/mL).

Measure Fluorescence:

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5

minutes for 1-2 hours.

Data Analysis:

Calculate the initial velocity (V₀) of the reaction for each Enopeptin A concentration from

the linear phase of the fluorescence curve.

Plot V₀ against the Enopeptin A concentration and fit the data to a dose-response curve

(e.g., using the Hill equation) to determine the EC₅₀ and Hill coefficient.

Protocol 2: In Vitro Degradation of a Specific Protein
Substrate (FtsZ)
This protocol directly assesses the ability of Enopeptin A-activated ClpP to degrade a specific,

physiologically relevant substrate, the cell division protein FtsZ. Degradation is monitored by

SDS-PAGE.

Materials:

Purified ClpP protein

Purified FtsZ protein

Enopeptin A

Reaction Buffer: 25 mM HEPES, 200 mM KCl, 10 mM MgCl₂, 10% glycerol, pH 7.6

ATP Regeneration System (optional, as a control): 20 mM Creatine Phosphate, 0.2 mg/mL

Creatine Kinase, 5 mM ATP
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SDS-PAGE loading buffer

Coomassie Brilliant Blue stain or antibodies for Western blot

Procedure:

Prepare Reaction Mixtures:

Set up reaction tubes on ice. For a 50 µL reaction, combine:

Purified ClpP (to a final concentration of 1 µM)

Purified FtsZ (to a final concentration of 2 µM)

Reaction Buffer

Enopeptin A (to a final concentration of 10 µg/mL) or DMSO vehicle control.

Prepare a control reaction without ClpP to ensure FtsZ is stable under the assay

conditions.

Incubation:

Incubate the reaction mixtures at 37°C.

Time-Course Sampling:

At specific time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw a 10 µL aliquot from each

reaction tube.

Immediately stop the reaction by mixing the aliquot with 10 µL of 2x SDS-PAGE loading

buffer and boiling for 5 minutes.

Analysis by SDS-PAGE:

Load the quenched samples onto a 12% SDS-PAGE gel.

Run the gel to separate the proteins by size.
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Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The

disappearance of the FtsZ band over time in the presence of ClpP and Enopeptin A
indicates degradation.

Alternatively, perform a Western blot using an anti-FtsZ antibody for more sensitive

detection.

Protocol 3: Analysis of Protein Levels in ADEP-Treated
Bacterial Cells
This protocol examines the effect of Enopeptin A on the cellular proteome by comparing the

levels of specific proteins in treated versus untreated bacterial cells. This can reveal which

proteins are targeted for degradation by activated ClpP in vivo.

Materials:

Bacterial strain of interest (e.g., B. subtilis, S. aureus)

Growth medium (e.g., LB or TSB)

Enopeptin A

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with protease

inhibitors)

Sonicator or bead beater

Bradford assay reagent for protein quantification

Antibodies against target proteins (e.g., FtsZ) and a loading control (e.g., DivIVA).

Western blotting equipment and reagents

Procedure:

Cell Culture and Treatment:
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Grow a liquid culture of the bacterial strain to the mid-logarithmic phase (e.g., OD₆₀₀ ≈

0.5).

Divide the culture into two flasks. To one, add Enopeptin A to a final concentration of 2x

the Minimum Inhibitory Concentration (MIC) (e.g., 1.0 µg/mL for ADEP2 in S. aureus). To

the other, add an equivalent volume of DMSO as a vehicle control.

Continue to incubate the cultures at 37°C.

Cell Harvesting:

Collect samples from both treated and untreated cultures at various time points (e.g., 0,

30, 60, 120 minutes).

Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

Wash the cell pellets once with cold PBS.

Protein Extraction:

Resuspend the cell pellets in Lysis Buffer.

Lyse the cells by sonication or bead beating on ice.

Clarify the lysates by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to remove cell

debris.

Protein Quantification and Western Blotting:

Determine the total protein concentration of each lysate using the Bradford assay.

Normalize the protein concentrations for all samples.

Perform a Western blot analysis. Load equal amounts of total protein for each sample onto

an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against your protein of interest (e.g., anti-

FtsZ) and a loading control protein whose levels are not expected to change (e.g., anti-

DivIVA).

Incubate with the appropriate HRP-conjugated secondary antibody and detect using a

chemiluminescence substrate.

Compare the band intensities to determine if the target protein level decreases upon

Enopeptin A treatment.

Visualizations
The following diagrams illustrate the mechanism of Enopeptin A action and a typical

experimental workflow.
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Caption: Mechanism of Enopeptin A-mediated dysregulation of ClpP.
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Caption: Experimental workflow for investigating ClpP substrate specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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